Vinyl acetate-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

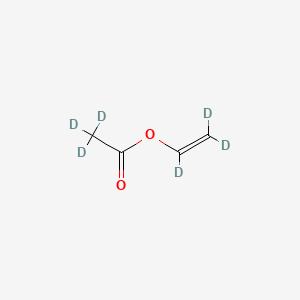

Vinyl acetate-D6 is a deuterated form of vinyl acetate, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C4D6O2 and is used primarily in scientific research due to its unique isotopic properties . Vinyl acetate itself is a colorless liquid with a pungent odor and is a key monomer in the production of polyvinyl acetate and other important polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyl acetate-D6 can be synthesized through the deuteration of vinyl acetate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents. One common method is the reaction of deuterated acetic acid with acetylene in the presence of a palladium catalyst .

Industrial Production Methods: The industrial production of vinyl acetate generally involves the reaction of ethylene, acetic acid, and oxygen over a palladium catalyst. For the deuterated version, deuterated acetic acid is used instead of regular acetic acid. The reaction conditions include temperatures ranging from 100-250°C and pressures of 1-2.5 MPa .

Analyse Des Réactions Chimiques

Types of Reactions: Vinyl acetate-D6 undergoes various chemical reactions, including:

Oxidation: Vinyl acetate can be oxidized to form acetic acid and acetaldehyde.

Reduction: Reduction reactions can convert vinyl acetate to ethyl acetate.

Substitution: Vinyl acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles are used under various conditions.

Major Products:

Oxidation: Acetic acid, acetaldehyde.

Reduction: Ethyl acetate.

Substitution: Various substituted vinyl compounds.

Applications De Recherche Scientifique

Vinyl acetate-D6 is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.

Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the production of deuterated polymers and materials for specialized applications.

Mécanisme D'action

The mechanism of action of vinyl acetate-D6 involves its interaction with various molecular targets and pathways. In catalytic processes, this compound reacts with ethylene and acetic acid over a palladium catalyst to form vinyl acetate. The reaction proceeds via the formation of an acetoxyethyl intermediate, followed by a β-hydride elimination to produce the final product . This mechanism is crucial for understanding the catalytic behavior and optimizing reaction conditions.

Comparaison Avec Des Composés Similaires

Vinyl acetate: The non-deuterated form, widely used in polymer production.

Vinyl sulfonate: Another vinyl ester used in similar applications but with different reactivity.

Vinyl bromide: Used in cross-coupling reactions but less environmentally friendly compared to vinyl acetate.

Uniqueness: Vinyl acetate-D6 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Activité Biologique

Vinyl acetate-D6 is a deuterated form of vinyl acetate, a compound widely used in various industrial applications, including the production of polymers and as a solvent. This article explores its biological activity, focusing on its potential therapeutic applications and toxicological effects, supported by diverse research findings and case studies.

This compound (C4H6D6O2) is characterized by its vinyl group, which contributes to its reactivity and biological interactions. The deuteration enhances its stability and allows for tracking in biological studies. Table 1 summarizes the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Weight | 102.12 g/mol |

| Boiling Point | 72 °C |

| Density | 0.93 g/cm³ |

| Solubility in Water | Miscible |

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that vinyl acetate derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.

- Cytotoxic Effects : Research indicates that vinyl acetate can induce cytotoxicity in cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Inflammatory Response Modulation : Vinyl acetate has been observed to modulate inflammatory pathways, which may have implications for treating inflammatory diseases.

Case Studies

-

Anticancer Activity :

A study published in Polymer Chemistry demonstrated that this compound derivatives exhibited significant cytotoxic effects against colorectal cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, including caspase-3 activation and PARP cleavage. The study utilized molecular modeling to identify potential biological targets such as AKT and ERK signaling pathways . -

Antimicrobial Properties :

Another investigation focused on the antimicrobial properties of this compound derivatives against pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the vinyl acetate structure could enhance its antimicrobial efficacy . -

Inflammation Modulation :

Research highlighted in the Journal of Applied Polymer Science examined the anti-inflammatory effects of this compound in vitro. The findings suggested that it could reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory conditions .

Toxicological Considerations

Despite its promising biological activities, this compound also poses certain toxicological risks. Animal studies have indicated that high doses can lead to respiratory irritation and other adverse effects. The International Agency for Research on Cancer (IARC) has classified vinyl acetate as possibly carcinogenic to humans based on limited evidence from animal studies .

Propriétés

IUPAC Name |

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-QNYGJALNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.